molecular formula C22H16ClN7O B2811508 N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1006305-46-9

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2811508
CAS No.: 1006305-46-9
M. Wt: 429.87
InChI Key: PDTOGOALPWXBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C22H16ClN7O and its molecular weight is 429.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications.

The biological activity of this compound primarily involves the inhibition of specific tyrosine kinases (TKs), such as c-Src and Bcr-Abl. These kinases play crucial roles in cellular signaling pathways that regulate cell proliferation and survival. The inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.

Key Findings

  • Inhibition of Tyrosine Kinases : The compound has shown significant inhibitory effects on c-Src with submicromolar IC50 values, indicating potent activity against cancer cell lines such as neuroblastoma (NB) and glioblastoma .
  • In Vitro and In Vivo Efficacy : Studies demonstrated that the compound could induce a tumor volume reduction greater than 50% in xenograft mouse models, showcasing its potential as an effective anticancer agent .

Pharmacokinetics

Despite its promising biological activities, the pharmacokinetic properties of this compound are challenged by low aqueous solubility and moderate passive permeability. Strategies to enhance solubility include the development of nanoparticles and liposomal formulations to improve bioavailability and therapeutic efficacy.

Table 1: Summary of Pharmacokinetic Properties

PropertyValue
Aqueous SolubilityLow
Metabolic Stability>93% after incubation with human liver microsomes
Passive PermeabilityMedium-low

Case Studies

Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in various cancer models:

  • Neuroblastoma Model : In a study involving SH-SY5Y human neuroblastoma cells, the compound exhibited notable cytotoxicity and was encapsulated in albumin nanoparticles for enhanced delivery. The results indicated improved drug release profiles and biodistribution characteristics compared to free drug formulations .
  • Breast Cancer Studies : Another investigation into related pyrazolo compounds revealed their ability to inhibit CDK2, a critical kinase involved in cell cycle regulation. This inhibition resulted in significant growth suppression in breast cancer cell lines .

Properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN7O/c1-14-10-19(27-22(31)15-6-3-2-4-7-15)30(28-14)21-18-12-26-29(20(18)24-13-25-21)17-9-5-8-16(23)11-17/h2-13H,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTOGOALPWXBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.